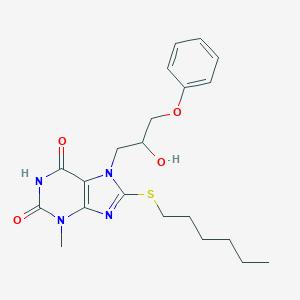
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a purine base modified with a hexylsulfanyl group and a phenoxypropyl moiety, which are essential for its biological activity.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound's structural features suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research on similar compounds has shown that modifications at the 7-position of purines can enhance cytotoxic effects against various cancer types, including breast and prostate cancers .
Antimicrobial Effects
The antimicrobial potential of this compound has been explored through its interaction with bacterial enzymes. Purine derivatives have shown promise in inhibiting bacterial growth by targeting nucleotide synthesis pathways. This activity is particularly relevant in the context of increasing antibiotic resistance .
Synthesis
The synthesis of This compound typically involves multi-step reactions starting from readily available purine derivatives. The introduction of functional groups such as hexylsulfanyl and 2-hydroxy-3-phenoxypropyl is crucial for enhancing biological activity.
Case Study 1: Anticancer Efficacy
A study examining the efficacy of similar purine derivatives on cancer cell lines demonstrated that modifications at the 7-position significantly increased cytotoxicity. The study found that compounds with bulky substituents exhibited enhanced activity due to improved cellular uptake and interaction with DNA .
Case Study 2: Antiviral Activity
Research on related purine analogs indicated their potential as antiviral agents. These compounds were effective in vitro against HIV by inhibiting reverse transcriptase activity. The structural similarities suggest that This compound may exhibit comparable antiviral properties .
Research Findings
A comprehensive review of literature indicates that compounds containing the 8-hydroxyquinoline moiety exhibit a wide range of biological activities, including anticancer and antiviral effects. The therapeutic potential of these compounds is significant due to their ability to act as lead structures for drug development against various diseases .
Propiedades
IUPAC Name |
8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIAQCSNVNLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














